

Application of Bis(2-ethylhexyl) Carbonate in Lubricant Formulations: A Prospective Evaluation

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Compound of Interest

Compound Name: *Bis(2-ethylhexyl) carbonate*

Cat. No.: *B080215*

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For the attention of: Researchers, scientists, and drug development professionals.

This document outlines the potential application of **Bis(2-ethylhexyl) carbonate** as a lubricant base oil. Due to a notable lack of specific performance data for **Bis(2-ethylhexyl) carbonate** in existing literature, this report provides its known physical and chemical properties. To offer a practical framework for its evaluation, this document also presents detailed application notes and experimental protocols for a structurally analogous synthetic ester, Bis(2-ethylhexyl) adipate, which is well-documented in lubricant applications. These protocols are directly applicable for assessing the performance of **Bis(2-ethylhexyl) carbonate**.

Bis(2-ethylhexyl) Carbonate: Known Properties and Data Gap

Bis(2-ethylhexyl) carbonate (CAS: 14858-73-2) is a synthetic ester with properties that suggest potential as a lubricant base oil, particularly where low-temperature fluidity and good solvency are required.[1][2] It is primarily marketed as a lightweight emollient in the personal care and cosmetics industries.[3][4][5] While some sources indicate its use in automotive lubricants, specific performance data regarding its tribological properties (friction, wear, load-carrying capacity) and oxidation stability in lubricant formulations are not readily available in published literature.[6]

A summary of the known physical and chemical properties of **Bis(2-ethylhexyl) carbonate** is provided below.

Table 1: Physicochemical Properties of **Bis(2-ethylhexyl) Carbonate**

Property	Value	Reference
CAS Number	14858-73-2	[7][8]
Molecular Formula	C17H34O3	[7]
Molecular Weight	286.45 g/mol	[7]
Appearance	Colorless Liquid	[9]
Density @ 20°C	0.895 g/cm ³	[7]
Dynamic Viscosity @ 20°C	5.94 mPa·s	[9]
Boiling Point @ 1013.3 hPa	317 °C	[9]
Flash Point	159.5 °C	[9]
Melting Point	< -50 °C	[7]
Water Solubility @ 20°C	< 0.03 mg/L	[9]

Analogous Compound: Bis(2-ethylhexyl) adipate in Lubricant Formulations

To provide a relevant performance benchmark, data for Bis(2-ethylhexyl) adipate (CAS: 103-23-1), a widely used synthetic diester in lubricants, is presented. This compound shares the same "2-ethylhexyl" alcohol group and is used as a plasticizer and a base for synthetic lubricants, including hydraulic fluids and aircraft lubricants.

Table 2: Typical Lubricant Properties of Bis(2-ethylhexyl) adipate

Property	Typical Value	Standard Test Method
Kinematic Viscosity @ 40°C	~12-16 cSt	DIN 51562
Density @ 20°C	0.920-0.930 g/cm ³	DIN 51757
Pour Point	< -50 °C	DIN ISO 3016
Flash Point	> 230 °F (>110 °C)	-

Note: The data for Bis(2-ethylhexyl) adipate is derived from a patent document and a chemical supplier's technical data.[\[10\]](#)

Experimental Protocols for Lubricant Evaluation

The following protocols, based on ASTM international standards, are provided for the comprehensive evaluation of new potential lubricant base oils like **Bis(2-ethylhexyl) carbonate**.

Viscosity Measurement

Objective: To determine the kinematic viscosity of the lubricant at different temperatures and calculate the Viscosity Index (VI), which indicates the stability of the oil's viscosity with temperature changes.[\[11\]](#)

Methodology (ASTM D445):

- Prepare a calibrated glass capillary viscometer.
- Equilibrate the sample to the test temperature (e.g., 40°C and 100°C) in a constant-temperature bath.
- Draw the sample into the viscometer.
- Measure the time required for the liquid to flow between two marked points under gravity.
- Calculate the kinematic viscosity by multiplying the flow time by the viscometer's calibration constant.

- Calculate the Viscosity Index (VI) using the viscosities at 40°C and 100°C according to ASTM D2270.

Friction and Wear Properties

Objective: To assess the anti-wear properties and coefficient of friction of the lubricant under boundary lubrication conditions.

Methodology (Four-Ball Wear Test - ASTM D4172):[\[11\]](#)[\[12\]](#)

- The test apparatus consists of three stationary steel balls held in a cup, with a fourth ball rotated against them.
- The lubricant sample is placed in the cup, covering the stationary balls.
- The test is conducted under specified conditions of load (e.g., 40 kg), speed (e.g., 1200 rpm), temperature (e.g., 75°C), and duration (e.g., 60 minutes).
- After the test, the wear scars on the three stationary balls are measured using a microscope.
- The average wear scar diameter is reported as a measure of the lubricant's anti-wear performance. A smaller scar indicates better protection.[\[12\]](#)

Methodology (High-Frequency Reciprocating Rig - ASTM D6425):[\[13\]](#)[\[14\]](#)

- This method uses a ball oscillating against a flat disk, both submerged in the lubricant sample.
- Set the test parameters: load (e.g., 50 N), frequency (e.g., 25 Hz), stroke length (e.g., 1 mm), temperature (e.g., 100°C), and duration (e.g., 30 minutes).[\[14\]](#)
- The coefficient of friction is continuously monitored throughout the test.
- At the end of the test, the wear scar on the ball and/or disk is measured to determine the wear volume.[\[13\]](#)[\[14\]](#)

Oxidation Stability

Objective: To evaluate the lubricant's resistance to oxidation at elevated temperatures, which is crucial for its service life.[\[15\]](#)[\[16\]](#)

Methodology (Rotating Pressure Vessel Oxidation Test - ASTM D2272):[\[15\]](#)

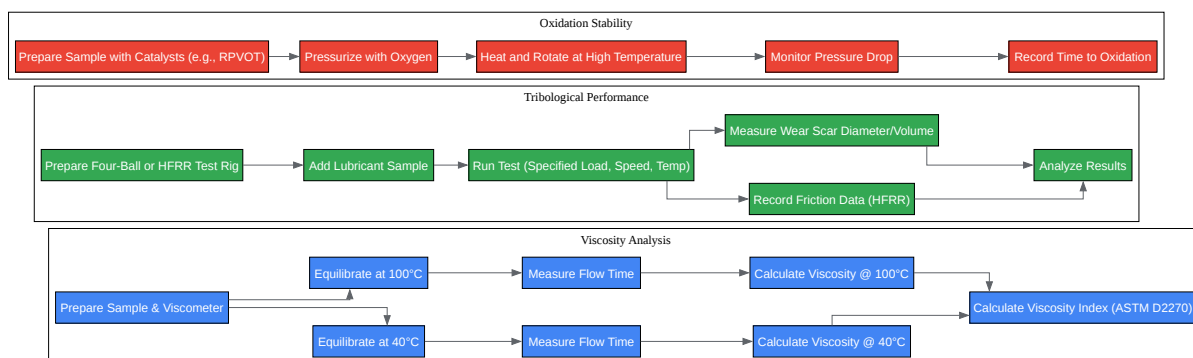
- A sample of the oil is placed in a pressure vessel with water and a copper catalyst coil.
- The vessel is pressurized with oxygen and placed in a high-temperature bath (e.g., 150°C), where it is rotated.
- The pressure inside the vessel is monitored.
- The test ends when the pressure drops by a specified amount from its maximum value.
- The result is reported as the time in minutes to reach this pressure drop, with longer times indicating better oxidation stability.

Methodology (Thin-Film Oxygen Uptake Test - ASTM D4742):[\[17\]](#)

- This test simulates the conditions in a gasoline engine.
- The oil sample is mixed with a metal catalyst package, a fuel catalyst, and water in a high-pressure reactor.
- The reactor is pressurized with oxygen and heated to 160°C.
- The time until the onset of a rapid pressure drop (oxygen uptake) is measured.
- This time is an indicator of the oil's oxidation stability.

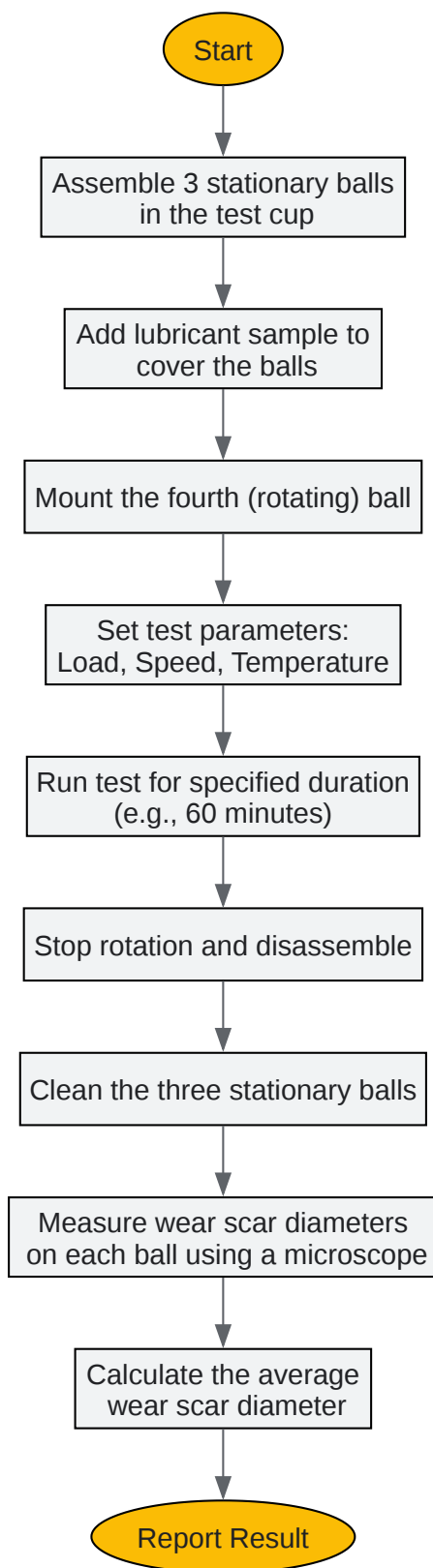
Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental protocols for evaluating a new lubricant base oil.



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Caption: General workflow for lubricant base oil evaluation.



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Caption: ASTM D4172 Four-Ball Wear Test protocol workflow.

Conclusion

While **Bis(2-ethylhexyl) carbonate**'s physical properties, such as its low pour point and good viscosity characteristics, suggest it may be a suitable candidate for a synthetic lubricant base oil, there is a clear need for empirical data to validate its performance. The experimental protocols detailed in this document provide a standardized approach for researchers to evaluate its tribological and stability characteristics. By comparing the results to well-established synthetic esters like Bis(2-ethylhexyl) adipate, a comprehensive understanding of its potential in lubricant formulations can be achieved. It is recommended that any research into this compound begins with the fundamental tests outlined above to establish a baseline for its performance.

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